molecular formula C18H17ClN2OS2 B2454827 4-((4-chlorophenyl)thio)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)butanamide CAS No. 899961-05-8

4-((4-chlorophenyl)thio)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)butanamide

Cat. No.: B2454827
CAS No.: 899961-05-8
M. Wt: 376.92
InChI Key: XKGYDFGCLOOPFN-UHFFFAOYSA-N
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Description

4-((4-chlorophenyl)thio)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)butanamide is a useful research compound. Its molecular formula is C18H17ClN2OS2 and its molecular weight is 376.92. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacokinetics

One related compound, Progabide®, has been labeled with carbon-14 for pharmacokinetic and metabolism studies. This process involves synthesizing labeled compounds for detailed study, which can be crucial in understanding the behavior of complex molecules within biological systems (Allen & Giffard, 1982).

Photogeneration and Reactivity

Research on the photochemistry of related chlorophenols has led to insights into reductive dehalogenation processes, which are significant in environmental chemistry and the design of photoactive materials. Such studies highlight the potential of chlorophenyl compounds in generating reactive intermediates for further chemical transformations (Protti et al., 2004).

Polymer Science

Terthiophene derivatives carrying aromatic substituents, including chlorophenyl groups, have been electrochemically polymerized, indicating the role of these compounds in developing conductive polymers. Such materials have applications in electronics and sensor technology (Visy et al., 1994).

Urease Inhibition

Novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides, related in structure to the query compound, have shown potent urease inhibitory activity. These findings contribute to the development of therapeutic agents for conditions associated with urease activity (Nazir et al., 2018).

Anticonvulsant Spectrum

Progabide, containing a chlorophenyl moiety, has been studied for its broad spectrum of anticonvulsant activities, highlighting the potential of chlorophenyl derivatives in medicinal chemistry for developing new therapeutic agents (Worms et al., 1982).

Properties

IUPAC Name

4-(4-chlorophenyl)sulfanyl-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2OS2/c19-12-6-8-13(9-7-12)23-10-2-5-17(22)21-18-15(11-20)14-3-1-4-16(14)24-18/h6-9H,1-5,10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKGYDFGCLOOPFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C#N)NC(=O)CCCSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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